Iminoglutarate

Enzyme Mechanism Kinetics Glutamate Dehydrogenase

Researchers studying glutamate dehydrogenase (GDH) mechanism require the authentic catalytic intermediate-not generic inhibitors like isophthalate that cannot replicate the reaction coordinate. • Validated by multiwavelength transient-state kinetics as the kinetically competent enzyme-NADPH-α-iminoglutarate (ERI) complex. • High-resolution crystal structures (PDB: 5GUD, 5XWC) enable structure-based drug design and molecular docking. • Definitive standard for pre-steady-state kinetic assays and spectrophotometric calibration of GDH-coupled detection systems. Supplied with batch-specific QC documentation. In stock for immediate global shipment.

Molecular Formula C5H5NO4-2
Molecular Weight 143.1 g/mol
CAS No. 23648-80-8
Cat. No. B1219421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIminoglutarate
CAS23648-80-8
Synonymsalpha-iminoglutarate
iminoglutarate
iminoglutaric acid
Molecular FormulaC5H5NO4-2
Molecular Weight143.1 g/mol
Structural Identifiers
SMILESC(CC(=O)[O-])C(=N)C(=O)[O-]
InChIInChI=1S/C5H7NO4/c6-3(5(9)10)1-2-4(7)8/h6H,1-2H2,(H,7,8)(H,9,10)/p-2
InChIKeyUZWLXPOZNAJCJV-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Iminoglutarate: Key GDH Reaction Intermediate


Iminoglutarate (CAS 23648-80-8, alpha-iminoglutarate) is the key intermediate in the enzymatic reaction catalyzed by glutamate dehydrogenase (GDH), which is central to amino acid metabolism and ammonia detoxification [1]. It is a transient, enzyme-bound species formed during the reversible oxidative deamination of L-glutamate to alpha-ketoglutarate [2]. As a fundamental research tool, it is primarily used for investigating the detailed reaction mechanism and kinetics of GDH rather than as a standalone inhibitor or therapeutic [3].

Iminoglutarate Irreplaceability in Mechanistic Studies


Iminoglutarate is not a generic inhibitor; its value is derived from its specific, mechanistically essential role as the catalytic intermediate in the GDH reaction [1]. Substitution with common GDH inhibitors like isophthalate or with other structural analogs will not replicate this function. Using a surrogate would not allow for the direct observation and kinetic modeling of the GDH reaction coordinate. This unique mechanistic identity dictates its procurement for research focused on enzyme kinetics and the structural biology of GDH catalysis.

Iminoglutarate vs. Closest Analogs: Evidence


Kinetic Competence as Reaction Intermediate

Iminoglutarate is defined by its role as a kinetically competent intermediate in the GDH reaction. A multiwavelength transient-state kinetic study demonstrated that the enzyme-NADPH-alpha-iminoglutarate complex (ERI) is a distinct and observable species in the reaction pathway [1]. This is in contrast to a proposed alternative intermediate, the enzyme-alpha-iminoglutarate binary complex (without NADPH), which was shown to form at a rate less than 1/1000th of that of the ERI complex and therefore lacks kinetic competence [2].

Enzyme Mechanism Kinetics Glutamate Dehydrogenase

2-Methyleneglutarate: Potent Non-Aromatic Inhibitor

While iminoglutarate is the reaction intermediate, the analog 2-methyleneglutarate was designed to mimic it and acts as a potent competitive inhibitor of GDH [1]. This analog was found to be the first reported non-aromatic compound with better GDH inhibitory potency than aryl carboxylic acids such as isophthalate [1]. This indicates that for inhibitor-focused research, 2-methyleneglutarate represents a superior starting point for compound development compared to iminoglutarate itself.

Inhibitor Discovery Structure-Activity Relationship Competitive Inhibition

Crystal Structure of Iminoglutarate-GDH Complex

The high-resolution crystal structure of Aspergillus niger GDH (PDB ID: 5XWC) was solved in complex with alpha-iminoglutarate, NADP+, and 2-amino-2-hydroxyglutarate, providing a direct atomic-level view of the reaction intermediate bound in the enzyme active site [1]. This structural data confirms the specific binding pose and interactions of iminoglutarate, which is foundational for structure-based drug design and understanding GDH catalysis.

Structural Biology Crystallography Reaction Intermediate

Enzyme-Catalyzed vs. Spontaneous Formation

The formation of the alpha-iminoglutarate intermediate is not a spontaneous chemical event but is strictly catalyzed by GDH. The enzyme was shown to catalyze its reversible formation from alpha-ketoglutarate and ammonia even in the absence of coenzyme [1]. Crucially, the enzyme actively inhibits the competing reaction of water with alpha-ketoglutarate while catalyzing the reaction with ammonia, demonstrating an extraordinary mechanism of substrate recognition [2]. This enzyme-dependent formation pathway is a fundamental property that differentiates it from other alpha-keto acid/amine condensations.

Enzymology Catalysis Ammonia Recognition

Iminoglutarate Research Applications


GDH Mechanistic Studies

Iminoglutarate is the definitive compound for tracking the GDH reaction pathway. Its role as a kinetically competent intermediate, validated by multiwavelength transient-state kinetics [1], makes it the appropriate standard for pre-steady-state kinetics experiments designed to characterize the enzyme's catalytic mechanism. It should not be substituted with generic inhibitors, which would provide no information on the reaction coordinate.

GDH Structural Biology & Modeling

The existence of a high-resolution GDH crystal structure in complex with alpha-iminoglutarate [1] makes this compound uniquely valuable for structural studies. Researchers can use this structure as a template for molecular docking, structure-based drug design, and to interpret the binding modes of novel inhibitors by comparing them to the natural reaction intermediate.

Ammonia Recognition Mechanism Research

The GDH-catalyzed formation of iminoglutarate is a model for how enzymes discriminate between ammonia and water as nucleophiles [1]. Studies focused on this unique molecular recognition event rely on iminoglutarate as the direct product of this selective process. Its formation, which is enzyme-dependent and not spontaneous [2], is central to understanding the chemistry of ammonia assimilation in biological systems.

Calibration Standard for GDH-Coupled Assays

Due to its well-defined spectral properties when bound in the enzyme-NADPH-alpha-iminoglutarate complex (ERI) [1], iminoglutarate can be used to calibrate or validate spectrophotometric assays that couple a reaction of interest to the GDH readout. Its distinct spectral signature provides a reliable benchmark for verifying the integrity and performance of the coupled detection system.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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